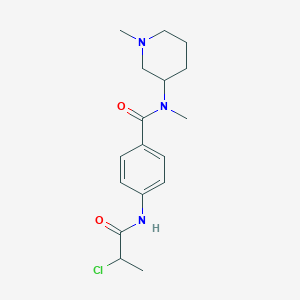
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloropropanoylamino group attached to a benzamide core, along with a piperidine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Chloropropanoylamino Group: This step involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by the reaction with propanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation and alkaline aqueous medium can facilitate the cyclocondensation reactions required for the synthesis .
化学反应分析
Types of Reactions
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoylamino group, using reagents like sodium azide (NaN3) or thiourea.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: Pd/C in the presence of hydrogen gas.
Substitution: NaN3 in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiourea derivatives.
科学研究应用
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antidepressant activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence the serotonergic and dopaminergic systems .
相似化合物的比较
Similar Compounds
4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.
Loratadine: A piperidine derivative used as an antihistamine.
Ketotifen fumarate: Another piperidine derivative with antihistamine properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties not found in other similar compounds.
属性
IUPAC Name |
4-(2-chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-12(18)16(22)19-14-8-6-13(7-9-14)17(23)21(3)15-5-4-10-20(2)11-15/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVFOHWNMAAREE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CCCN(C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2411140.png)
![2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411141.png)
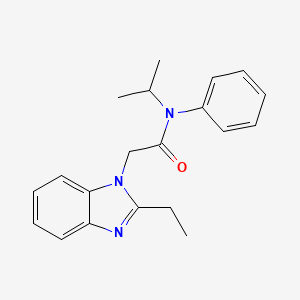
![N-(2-Chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2411144.png)
![N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2411145.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)
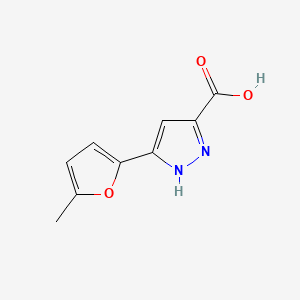
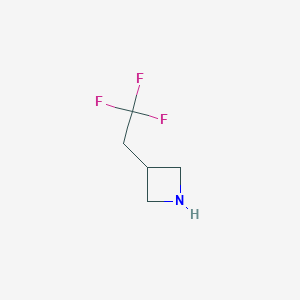
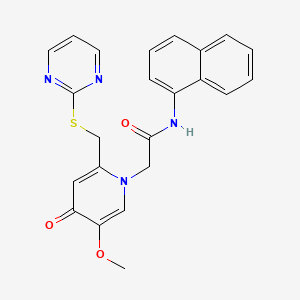

![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)
